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Compound of Interest

Compound Name: 6-(3-Fluorophenyl)nicotinaldehyde

Cat. No.: B3043671 Get Quote

In the landscape of contemporary drug discovery, the demand for versatile and strategically

functionalized building blocks is paramount. Among these, 6-(3-
Fluorophenyl)nicotinaldehyde has emerged as a key pharmaceutical intermediate,

particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique structural

combination—a reactive aldehyde on a pyridine core, coupled with a fluorinated phenyl ring—

offers a powerful toolkit for medicinal chemists to construct complex molecular architectures

with enhanced pharmacological properties. This document provides an in-depth guide for

researchers, scientists, and drug development professionals on the application of this valuable

intermediate.

Physicochemical Properties and Strategic
Importance
The physical and chemical characteristics of 6-(3-Fluorophenyl)nicotinaldehyde are

fundamental to its application in synthesis. A summary of its key properties is presented below.
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Property Value Reference

CAS Number 898795-81-8 [1]

Molecular Formula C₁₂H₈FNO [1]

Molecular Weight 201.20 g/mol [1]

Appearance Solid [2]

Storage Conditions Inert atmosphere, 2-8°C [2][3]

The strategic importance of this molecule is threefold:

The Nicotinaldehyde Core: This portion of the molecule provides a reactive aldehyde group,

which is a versatile handle for a variety of chemical transformations, most notably

condensation reactions to form heterocyclic systems. The pyridine ring itself is a common

motif in medicinal chemistry, known to engage in hydrogen bonding and improve the

pharmacokinetic properties of drug candidates[4].

The 6-Aryl Substitution: The phenyl group at the 6-position of the pyridine ring is crucial for

establishing key interactions with biological targets. This substitution is typically introduced

via powerful cross-coupling methodologies, such as the Suzuki-Miyaura reaction[5][6].

The 3-Fluoro Substituent: The incorporation of fluorine into drug candidates is a widely used

strategy in medicinal chemistry. The 3-fluoro substituent on the phenyl ring can significantly

enhance metabolic stability by blocking potential sites of oxidation. Furthermore, its high

electronegativity can modulate the electronic properties of the molecule, leading to improved

binding affinity and selectivity for its target protein[2][7].

Core Application: Synthesis of Pyrido[2,3-
d]pyrimidin-7-one Kinase Inhibitors
A prime application of 6-(3-Fluorophenyl)nicotinaldehyde is in the synthesis of pyrido[2,3-

d]pyrimidin-7-one derivatives. This scaffold is the core of numerous potent and selective kinase

inhibitors, including inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are

implicated in a variety of cancers[8][9][10]. The synthesis of the irreversible covalent FGFR
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inhibitor PRN1371, for instance, relies on a similar 6-aryl-substituted pyridopyrimidinone

core[9].

The general synthetic strategy involves a condensation reaction between the 6-

arylnicotinaldehyde and an appropriately substituted aminopyrimidine, followed by cyclization

to form the bicyclic pyridopyrimidine system.

Experimental Workflow: Synthesis of a Pyrido[2,3-
d]pyrimidin-7-one Core
The following diagram illustrates the key steps in the synthesis of a generic pyrido[2,3-

d]pyrimidin-7-one core, a crucial step in the production of many kinase inhibitors.

Step 1: Suzuki-Miyaura Coupling

Step 2: Condensation & Cyclization

Step 3: Further Functionalization
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Caption: Synthetic workflow for a kinase inhibitor.

Detailed Protocol: Synthesis of a 6-(3-
Fluorophenyl)pyrido[2,3-d]pyrimidin-7-one Intermediate
This protocol describes a representative procedure for the synthesis of a key intermediate,

adaptable from methodologies used for preparing potent kinase inhibitors.

Part A: Suzuki-Miyaura Coupling to Synthesize 6-(3-Fluorophenyl)nicotinaldehyde

This step is crucial for introducing the fluorophenyl moiety onto the pyridine ring.

Reagent Preparation: In a flame-dried round-bottom flask, combine 6-chloronicotinaldehyde

(1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and a suitable base such as potassium

carbonate (2.0 eq).

Catalyst Addition: Add a palladium catalyst, for example,

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water

(e.g., 4:1 v/v). Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen)

for 15-20 minutes.

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction

progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute

with water and extract with an organic solvent such as ethyl acetate. Wash the combined

organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure. Purify the crude product by column chromatography on silica gel to yield

6-(3-Fluorophenyl)nicotinaldehyde.

Part B: Condensation and Cyclization to the Pyrido[2,3-d]pyrimidin-7-one Core

This part of the synthesis constructs the core bicyclic structure of the target kinase inhibitors.
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Reactant Mixture: In a suitable reaction vessel, dissolve 6-(3-
Fluorophenyl)nicotinaldehyde (1.0 eq) and a 2,4-diaminopyrimidine derivative (1.1 eq) in a

high-boiling point solvent such as acetic acid or a mixture of acetic acid and an alcohol.

Reaction Execution: Heat the mixture to reflux (typically 120-140 °C) for several hours (e.g.,

6-24 hours). The progress of the reaction should be monitored by TLC or LC-MS.

Product Isolation: Upon completion, cool the reaction mixture. The product may precipitate

out of the solution upon cooling. If so, it can be collected by filtration, washed with a suitable

solvent (e.g., cold ethanol or diethyl ether), and dried. If the product does not precipitate, the

solvent can be removed under reduced pressure, and the residue purified.

Purification: The crude product can be purified by recrystallization from an appropriate

solvent system or by column chromatography to yield the desired 6-(3-

Fluorophenyl)pyrido[2,3-d]pyrimidin-7-one intermediate.

Mechanism of Action and Biological Relevance:
FGFR Inhibition
The pyrido[2,3-d]pyrimidin-7-one core synthesized from 6-(3-Fluorophenyl)nicotinaldehyde
often serves as a scaffold for inhibitors that target the ATP-binding site of kinases like FGFR.

Aberrant FGFR signaling is a known driver in various cancers, promoting tumor growth,

angiogenesis, and metastasis.
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Caption: FGFR signaling pathway and inhibition.

By competitively binding to the ATP pocket of the FGFR kinase domain, these inhibitors

prevent the phosphorylation of downstream signaling molecules, thereby blocking the

activation of pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This

ultimately leads to the inhibition of cancer cell proliferation and survival. The 6-(3-fluorophenyl)

group plays a critical role in occupying a hydrophobic pocket within the kinase domain,

contributing to the inhibitor's potency and selectivity.

Conclusion
6-(3-Fluorophenyl)nicotinaldehyde is a high-value intermediate for the synthesis of complex

pharmaceutical agents, particularly kinase inhibitors. Its well-defined reactivity and the strategic

placement of the fluorophenyl group provide medicinal chemists with a reliable and effective

tool for developing next-generation targeted therapies. The protocols and insights provided

herein are intended to serve as a comprehensive guide for the effective utilization of this

important building block in drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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